2-[(1E)-(methoxyimino)methyl]-N,N'-diphenylpropanediamide
Description
2-[(1E)-(Methoxyimino)methyl]-N,N'-diphenylpropanediamide is a propanediamide derivative characterized by a central three-carbon backbone substituted with a methoxyimino group at the C2 position and two phenyl groups attached to the terminal nitrogen atoms. Its molecular formula is C₁₇H₁₆N₃O₂, with a molar mass of 294.33 g/mol.
Properties
IUPAC Name |
2-[(E)-methoxyiminomethyl]-N,N'-diphenylpropanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-18-12-15(16(21)19-13-8-4-2-5-9-13)17(22)20-14-10-6-3-7-11-14/h2-12,15H,1H3,(H,19,21)(H,20,22)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSRKTPTOZBWLN-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C(=O)NC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(C(=O)NC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-(methoxyimino)methyl]-N,N’-diphenylpropanediamide typically involves the reaction of a suitable ester with an amine under base-promoted conditions. One common method is the direct amidation of esters using bases such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran or dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-(methoxyimino)methyl]-N,N’-diphenylpropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyimino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted propanediamide derivatives.
Scientific Research Applications
2-[(1E)-(methoxyimino)methyl]-N,N’-diphenylpropanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1E)-(methoxyimino)methyl]-N,N’-diphenylpropanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the (Methoxyimino)acetate Family
Several compounds share the methoxyimino functional group but differ in core structures and substituents. Key examples include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Ester vs. Amide: Kresoxim-methyl’s ester group () increases volatility compared to the amide-based target compound, which may enhance its pesticidal activity .
Substituent Effects: Aromatic Groups: The diphenyl groups in the target compound likely improve π-π stacking interactions, whereas dichlorophenyl () introduces electron-withdrawing effects, altering electronic properties . Phenoxy Additions: Compounds like 490-M19 () and kresoxim-methyl () feature phenoxymethylphenyl substituents, which may enhance membrane permeability in biological systems .
Physicochemical and Spectral Comparisons
Table 2: Spectral and Analytical Data
- ¹H-NMR: The methoxyimino group in kresoxim-methyl (δ ~3.87–4.06) is distinct from hydroxyimino analogues (e.g., 490-M56, ), which show broader phenolic proton signals .
- Mass Spectrometry : Kresoxim-methyl’s molecular ion (m/z 588) correlates with its larger substituent framework compared to the target compound .
Biological Activity
2-[(1E)-(methoxyimino)methyl]-N,N'-diphenylpropanediamide is a compound of interest due to its potential biological activities, particularly in agricultural and medicinal applications. This article explores its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 320.38 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxime derivatives, including compounds similar to this compound. These compounds have shown activity against various cancer cell lines through multiple mechanisms:
- Kinase Inhibition : The compound inhibits several kinases involved in cancer progression, such as CDK1, CDK2, and GSK-3β, leading to reduced proliferation and increased apoptosis in cancer cells .
- Inflammation Modulation : It has been reported to decrease pro-inflammatory cytokines (TNF, IL-1β) and enhance anti-inflammatory responses (IL-10), indicating a dual role in cancer treatment .
Nematicidal Activity
The compound has also been investigated for its nematicidal properties. Nematodes are significant agricultural pests that can cause substantial crop losses. Research indicates that compounds with structural similarities to this compound exhibit effective nematicidal activity against various strains of nematodes:
- Broad Spectrum Efficacy : The compound demonstrated high activity against different nematode species without significant toxicity to non-target organisms .
- Mechanism of Action : The mode of action involves disrupting nematode physiological processes, leading to paralysis and death .
Study 1: Anticancer Efficacy
A study conducted on the effects of oxime derivatives on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer types. The IC values ranged from 5 to 20 µM depending on the cell line, indicating potent anticancer activity.
| Cell Line | IC (µM) |
|---|---|
| A431 (Skin Cancer) | 10 |
| HCT116 (Colon) | 15 |
| A375 (Melanoma) | 5 |
Study 2: Nematicidal Activity
In agricultural trials, the application of the compound showed a marked reduction in nematode populations in treated soil samples compared to untreated controls. The effectiveness was quantified by measuring nematode counts before and after treatment.
| Treatment | Nematode Count (per kg soil) |
|---|---|
| Control | 500 |
| Compound Treatment | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
